[6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[6-(oxetan-3-yloxy)pyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-4-7-2-1-3-9(11-7)13-8-5-12-6-8/h1-3,8H,4-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARHYWHLQLWMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=CC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine typically involves the reaction of 2-chloropyridine with oxetan-3-ol in the presence of a base to form the oxetane-pyridine intermediate. This intermediate is then reacted with methanamine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxetane rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed:
- Oxidized derivatives
- Reduced derivatives
- Substituted pyridine or oxetane derivatives
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The molecular formula of [6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine is C9H12N2O2, with a molecular weight of 180.20 g/mol. The compound features an oxetane ring, which is known for its strain and reactivity, making it an attractive scaffold for drug design. The pyridine component enhances its biological activity through interactions with biological targets.
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural similarity to known kinase inhibitors suggests it may interact with similar biological pathways.
- Case Study : In a study involving various pyridine derivatives, compounds with oxetane substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-oxetane counterparts .
-
Neurological Disorders
- The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its interaction with neurotransmitter systems could provide therapeutic benefits in conditions like depression and anxiety.
- Research Findings : A fragment-based drug discovery approach identified this compound as a lead compound for further development in neuropharmacology .
-
Bioisosterism
- The oxetane ring serves as a bioisostere for larger cyclic structures, potentially improving the pharmacokinetic properties of existing drugs. This application is particularly relevant in optimizing drug candidates for better efficacy and reduced side effects.
- Study Insights : Investigations into various oxetane derivatives indicated that they can replace traditional moieties in drug design while maintaining or enhancing biological activity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Enhanced cytotoxicity | |
| Neurological Impact | Potential antidepressant effects | |
| Bioisosteric Properties | Improved pharmacokinetics |
Mecanismo De Acción
The mechanism of action of [6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Substituent Variations on the Pyridine Ring
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Oxetane vs. Ether Substituents : The oxetane group in the target compound provides a balance between solubility and metabolic stability. Bulkier substituents like 2-methoxyethoxy (182.22 g/mol) may improve solubility but reduce passive diffusion due to increased molecular weight .
- Anti-Mycobacterial Activity : Compounds with methoxy groups (e.g., [6-methoxypyridin-2-yl]methanamine) demonstrated anti-mycobacterial efficacy in pyrazolo[1,5-a]pyrimidin-7-amine derivatives . The oxetane variant’s activity remains unexplored but warrants investigation.
Physicochemical and ADMET Profiles
Actividad Biológica
[6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an oxetane moiety, which contributes to its chemical reactivity and biological interactions. The presence of the oxetane ring enhances the compound's potential as a bioisostere, allowing for modifications that could improve pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate various cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammatory responses.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Preliminary data indicate that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Antimicrobial Studies : A series of experiments evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations below 50 µM, with comparative studies showing enhanced activity against resistant strains.
- Anticancer Activity : In vitro assays using human cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 µM for breast cancer cells, indicating promising anticancer properties.
- Inflammation Models : In murine models of inflammation, this compound significantly reduced pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6). These findings suggest its potential application in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for [6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine in laboratory settings?
Methodological Answer: The synthesis typically involves nucleophilic substitution between a substituted pyridine precursor and an oxetane derivative. A common approach includes:
- Starting materials : 6-hydroxypyridin-2-ylmethanamine and oxetan-3-yl tosylate or mesylate.
- Reaction conditions : Base-mediated (e.g., K₂CO₃ or NaH) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Q. Key Considerations :
- Positional selectivity: Ensure the oxetane group substitutes at the 6-position of the pyridine ring, confirmed via ¹H NMR (e.g., aromatic proton splitting patterns) .
- Yield optimization: Catalytic amounts of KI or phase-transfer catalysts (e.g., TBAB) improve reactivity in SN2 mechanisms .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity analysis :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
- TLC : Rf ≈ 0.5 in ethyl acetate/hexane (1:1) visualized under UV or iodine vapor.
- Structural confirmation :
- ¹H/¹³C NMR : Key signals include oxetane protons (δ 4.5–5.0 ppm, multiplet) and pyridine aromatic protons (δ 7.2–8.3 ppm) .
- HRMS : Expected [M+H]⁺ = 195.1004 (C₉H₁₄N₂O₂).
- Thermal stability : DSC/TGA to assess decomposition temperatures (typically >200°C for oxetane-containing compounds) .
Advanced Research Questions
Q. What strategies are effective in optimizing reaction yields for this compound under varying catalytic conditions?
Methodological Answer:
- Catalyst screening : Compare Pd-catalyzed cross-coupling vs. base-mediated SNAr reactions. For example:
- Pd(OAc)₂/XPhos : Enables coupling of boronic esters with oxetane derivatives, yielding >85% in THF at 80°C .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours with comparable yields .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while ethers (THF) improve Pd-catalyzed reactions .
Q. How does the oxetane ring influence the compound’s electronic properties and reactivity compared to other oxygen-containing rings (e.g., tetrahydrofuran)?
Methodological Answer:
- Computational analysis :
- DFT calculations : The oxetane ring’s angle strain (≈90°) increases electron density on the oxygen atom, enhancing nucleophilicity at the pyridine’s 6-position .
- Hammett substituent constants : Oxetane-O has a σₚ value of –0.15 vs. –0.34 for THF-O, indicating weaker electron-donating effects .
- Experimental validation :
- Kinetic studies : Oxetane derivatives undergo hydrolysis 2× slower than THF analogs at pH 7.4, due to reduced ring strain .
- X-ray crystallography : Confirms planarity of the pyridine-oxetane system, enabling π-stacking in ligand-receptor interactions .
Q. How can researchers resolve contradictory data on the compound’s biological activity across different assay systems?
Methodological Answer:
- Assay standardization :
- Cell line validation : Use isogenic lines (e.g., HEK293 vs. HepG2) to control for metabolic differences .
- Dose-response curves : IC₅₀ values may vary due to solubility; use DLS to confirm nanoparticle-free solutions .
- Mechanistic studies :
- SAR analysis : Compare with analogs (e.g., [6-(Oxan-4-yloxy)pyridin-2-yl]methanamine) to isolate oxetane-specific effects .
- Target engagement assays : SPR or ITC to measure binding affinity for purported targets (e.g., kinase enzymes) .
Q. What computational tools are recommended for predicting the metabolic stability of this compound?
Methodological Answer:
- In silico models :
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor or StarDrop to identify likely oxidation sites (e.g., oxetane ring opening) .
- Half-life prediction : SwissADME or pkCSM estimate t₁/₂ ≈ 3.5 hours in human liver microsomes .
- Validation :
- In vitro microsomal assays : Monitor depletion via LC-MS/MS; correlate with computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
